benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound with the molecular formula C25H20O6 This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a chromenyl group
Preparation Methods
The synthesis of BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromenyl core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-methoxyphenyl and methyl-substituted precursors.
Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the chromenyl core under basic conditions.
Esterification: The final step involves the esterification of the chromenyl core with benzyl acetate under acidic or basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can be compared with other similar compounds, such as:
Benzyl acetate: A simpler ester with a benzyl group and an acetate group.
4-Methoxyphenyl acetate: An ester with a methoxyphenyl group and an acetate group.
Chromen-2-one derivatives: Compounds with a chromenyl core and various substituents.
The uniqueness of BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C26H22O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
benzyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C26H22O6/c1-17-22-14-21(30-16-24(27)31-15-18-6-4-3-5-7-18)12-13-23(22)32-26(28)25(17)19-8-10-20(29-2)11-9-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
GXNFPRUPTYQFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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